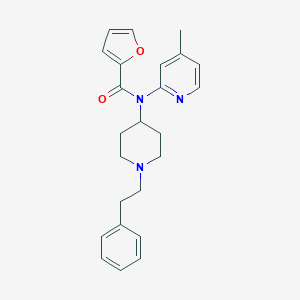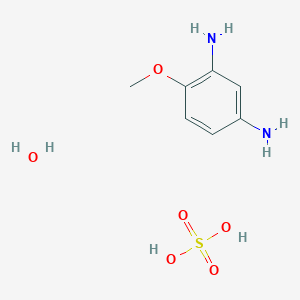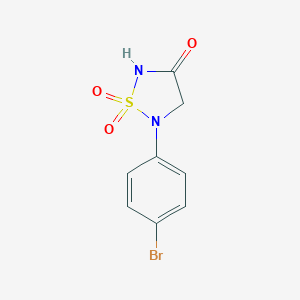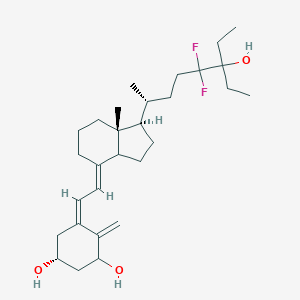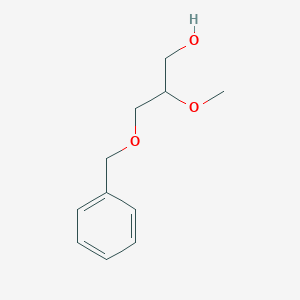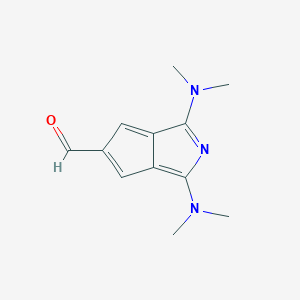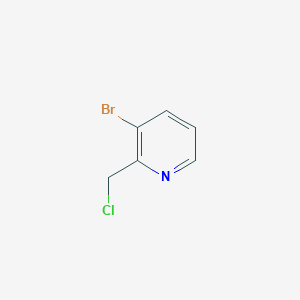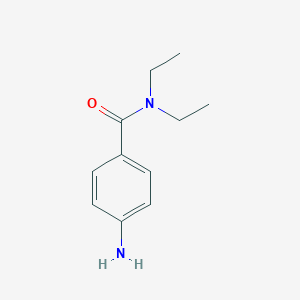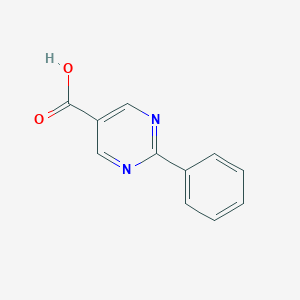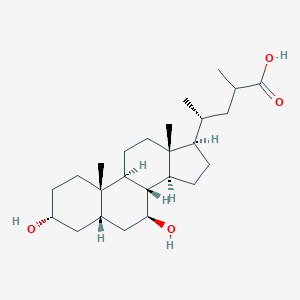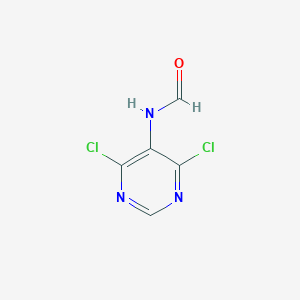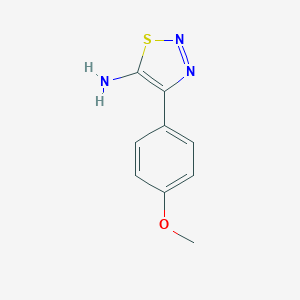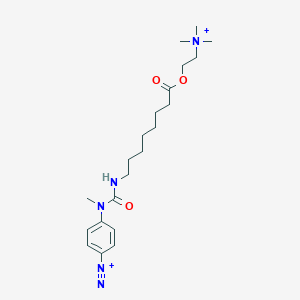
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPAC, is a chemical compound that has been widely used in scientific research. This compound is a diazonium salt that has been used for the synthesis of various organic compounds. MDPAC has also been used in the development of new drugs and has shown potential in various biochemical and physiological applications.
Mecanismo De Acción
The mechanism of action of MDPAC is not fully understood, but it is believed to act as a DNA alkylating agent, which can lead to the inhibition of DNA replication and cell division. MDPAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
MDPAC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. However, MDPAC has some limitations, including its toxicity and potential for side effects. It is important to use caution when handling MDPAC and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of MDPAC in scientific research. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies. Additionally, MDPAC could be used in the synthesis of new organic compounds with potential applications in various fields, including medicine and materials science.
In conclusion, MDPAC is a chemical compound that has been widely used in scientific research for the synthesis of various organic compounds, the development of new drugs, and in various biochemical and physiological applications. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies.
Métodos De Síntesis
The synthesis of MDPAC involves the reaction of N-methyl-4-aminobenzenediazonium tetrafluoroborate with 8-octanoic acid, 2-(trimethylammonium)ethyl ester, and urea. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
MDPAC has been extensively used in scientific research for the development of new drugs and in various biochemical and physiological applications. It has been used in the synthesis of various organic compounds, including substituted benzenes, pyridines, and quinolines. MDPAC has also been used in the development of new antitumor agents and has shown potential as a therapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
123252-23-3 |
|---|---|
Nombre del producto |
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea |
Fórmula molecular |
C21H35N5O3+2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[8-[[(4-diazoniophenyl)-methylcarbamoyl]amino]octanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C21H34N5O3/c1-25(19-13-11-18(24-22)12-14-19)21(28)23-15-9-7-5-6-8-10-20(27)29-17-16-26(2,3)4/h11-14H,5-10,15-17H2,1-4H3/q+1/p+1 |
Clave InChI |
PUSMFBXLQGMPJR-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
Otros números CAS |
123252-23-3 |
Sinónimos |
(N'-methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea AC7 bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



